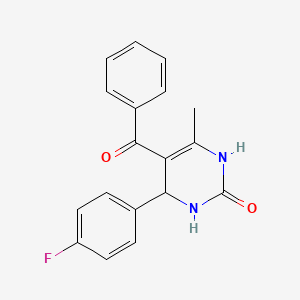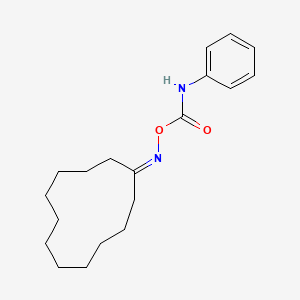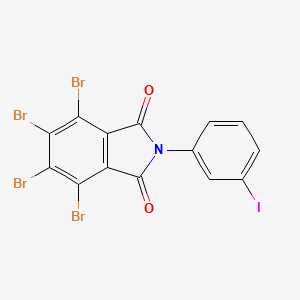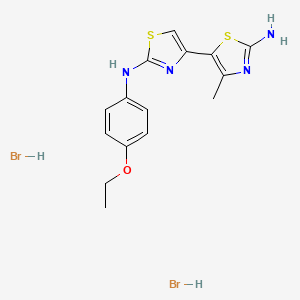![molecular formula C20H21NO6 B5126959 dimethyl 2-[(4-phenoxybutanoyl)amino]terephthalate](/img/structure/B5126959.png)
dimethyl 2-[(4-phenoxybutanoyl)amino]terephthalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl 2-[(4-phenoxybutanoyl)amino]terephthalate, also known as DPT, is a chemical compound that has been extensively studied for its potential applications in scientific research. DPT is a member of the terephthalate family of compounds, which are widely used in the production of plastics, fibers, and other materials. However, DPT has unique properties that make it particularly interesting for research purposes.
作用机制
The mechanism of action of dimethyl 2-[(4-phenoxybutanoyl)amino]terephthalate involves its ability to bind to specific targets in cells and tissues, such as proteins and enzymes. This binding can result in changes in cellular function, such as alterations in gene expression or the inhibition of enzyme activity. The precise mechanism of action of dimethyl 2-[(4-phenoxybutanoyl)amino]terephthalate varies depending on the specific application.
Biochemical and Physiological Effects:
dimethyl 2-[(4-phenoxybutanoyl)amino]terephthalate has been shown to have a range of biochemical and physiological effects, depending on the specific application. For example, in cancer research, dimethyl 2-[(4-phenoxybutanoyl)amino]terephthalate has been shown to induce apoptosis, or programmed cell death, in cancer cells. In imaging applications, dimethyl 2-[(4-phenoxybutanoyl)amino]terephthalate can be used to label specific cellular structures, allowing for their visualization under a microscope.
实验室实验的优点和局限性
One of the main advantages of using dimethyl 2-[(4-phenoxybutanoyl)amino]terephthalate in scientific research is its specificity. dimethyl 2-[(4-phenoxybutanoyl)amino]terephthalate can be designed to target specific proteins or enzymes, allowing researchers to study their function in greater detail. Additionally, dimethyl 2-[(4-phenoxybutanoyl)amino]terephthalate has a low toxicity profile, making it safe for use in lab experiments. However, one limitation of using dimethyl 2-[(4-phenoxybutanoyl)amino]terephthalate is its cost. dimethyl 2-[(4-phenoxybutanoyl)amino]terephthalate is a relatively expensive compound, which may limit its use in some research applications.
未来方向
There are many potential future directions for research involving dimethyl 2-[(4-phenoxybutanoyl)amino]terephthalate. One area of interest is the development of new therapeutic agents for cancer that utilize the unique properties of dimethyl 2-[(4-phenoxybutanoyl)amino]terephthalate. Additionally, dimethyl 2-[(4-phenoxybutanoyl)amino]terephthalate could be used to study the behavior of specific proteins and enzymes in greater detail, which could lead to the development of new drugs and therapies. Finally, dimethyl 2-[(4-phenoxybutanoyl)amino]terephthalate could be used in the development of new imaging techniques for visualizing cellular structures in living organisms.
合成方法
The synthesis of dimethyl 2-[(4-phenoxybutanoyl)amino]terephthalate involves the reaction of dimethyl terephthalate with 4-phenoxybutyric acid and ethylenediamine in the presence of a catalyst. This process results in the formation of dimethyl 2-[(4-phenoxybutanoyl)amino]terephthalate as a white crystalline powder. The purity of the compound can be further improved through recrystallization.
科学研究应用
Dimethyl 2-[(4-phenoxybutanoyl)amino]terephthalate has been used in a wide range of scientific research applications, including as a fluorescent probe for imaging cellular structures, as a potential therapeutic agent for cancer, and as a tool for studying the behavior of proteins and enzymes. The unique structure of dimethyl 2-[(4-phenoxybutanoyl)amino]terephthalate allows it to interact with specific targets in cells and tissues, making it a valuable tool for researchers.
属性
IUPAC Name |
dimethyl 2-(4-phenoxybutanoylamino)benzene-1,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO6/c1-25-19(23)14-10-11-16(20(24)26-2)17(13-14)21-18(22)9-6-12-27-15-7-4-3-5-8-15/h3-5,7-8,10-11,13H,6,9,12H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLWIZOXGUPBHAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)CCCOC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 2-[(4-phenoxybutanoyl)amino]benzene-1,4-dicarboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9-[4-(4-bromophenoxy)butyl]-9H-carbazole](/img/structure/B5126894.png)
![1-[4-(hexyloxy)phenyl]-2,5-dioxo-3-pyrrolidinyl 5-(4-chlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbimidothioate](/img/structure/B5126900.png)

![1-[(3-fluoro-4-methoxyphenyl)sulfonyl]-3,3-dimethylpiperidine](/img/structure/B5126908.png)
![N-({[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-3-nitrobenzamide](/img/structure/B5126915.png)

![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[1-(3-methoxybenzoyl)-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl]-N-phenylacetamide](/img/structure/B5126928.png)

![4-{1-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]-1H-benzimidazol-2-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B5126948.png)

![1-(3,5-dichlorophenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5126957.png)
![N-{3-[bis(4-methylphenyl)phosphoryl]propyl}-N-butyl-1-butanamine](/img/structure/B5126960.png)
